An In-depth Technical Guide to Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, fluorinated cyclobutanes have garnered significant attention. Their unique three-dimensional architecture, combined with the profound electronic effects of fluorine, offers a compelling strategy to modulate lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of a particularly valuable building block in this class: Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate. As a senior application scientist, this document is crafted to not only present the core physicochemical properties of this compound but also to provide actionable insights into its synthesis, characterization, and application, grounded in established scientific principles.
Molecular Overview and Physicochemical Properties
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate (CAS No. 2168082-49-1) is a functionalized cyclobutane derivative that presents a unique combination of reactive handles and stereochemical complexity. Its molecular formula is C₆H₉FO₃, with a molecular weight of 148.13 g/mol . The presence of a fluorine atom, a hydroxyl group, and a methyl ester on a cyclobutane core makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 2168082-49-1 | Chemical Abstracts Service |
| Molecular Formula | C₆H₉FO₃ | - |
| Molecular Weight | 148.13 g/mol | - |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from similar structures |
| Purity | Typically ≥97% | Commercial Suppliers |
| Boiling Point | Not experimentally determined; estimated to be in the range of 180-220 °C at atmospheric pressure | Estimation based on related compounds |
| Melting Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated. | Inferred from structural features |
| pKa (of hydroxyl group) | Estimated to be around 14-15 | Inferred from analogous fluoroalcohols |
Expert Insight: The introduction of a fluorine atom can significantly lower the pKa of a nearby alcohol through inductive effects. However, in this case, the separation by two carbon atoms mitigates this effect, leading to a pKa that is likely only slightly lower than that of a typical secondary alcohol.
Synthesis and Purification: A Proposed Methodology
Synthetic Workflow
A logical synthetic approach would involve the construction of the cyclobutane ring followed by the introduction of the fluorine and hydroxyl functionalities. A plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate
This intermediate can be synthesized via several established routes, often starting from commercially available materials like epichlorohydrin and diethyl malonate, followed by a series of reactions including cyclization and decarboxylation.
Step 2: Electrophilic Fluorination
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Rationale: The introduction of fluorine at the C1 position can be achieved using an electrophilic fluorinating agent. This is a common and effective method for the fluorination of enolates or their equivalents.
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Protocol:
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Dissolve Methyl 3-oxocyclobutane-1-carboxylate in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).
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Cool the solution to -78 °C.
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Add a strong, non-nucleophilic base (e.g., LDA, LiHMDS) dropwise to generate the enolate.
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After stirring for 30-60 minutes, add a solution of an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) in the same solvent.
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Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Step 3: Reduction of the Ketone
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Rationale: The reduction of the ketone to the corresponding alcohol can be achieved using a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction. For a general synthesis, sodium borohydride is a mild and effective choice.
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Protocol:
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Dissolve the crude Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate in a protic solvent (e.g., methanol, ethanol).
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Cool the solution to 0 °C.
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Add sodium borohydride (NaBH₄) portion-wise.
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Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction by the slow addition of acetone, followed by water.
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Remove the organic solvent under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification Strategy
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Rationale: The final product is expected to be a polar molecule. Column chromatography on silica gel is the most appropriate method for purification.
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Protocol:
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Prepare a silica gel column using a suitable solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is recommended.
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column and collect fractions.
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Monitor the fractions by TLC.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate.
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Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis. The following are the expected spectroscopic features of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and the cyclobutane ring protons (complex multiplets). The coupling of the fluorine atom to the adjacent protons will result in characteristic splitting patterns.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the ester will appear downfield (around 170-175 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon bearing the hydroxyl group will resonate in the range of 60-70 ppm.
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¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a tertiary carbon in a cyclobutane ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ will be present due to the ester carbonyl group.[1][2]
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C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹, will indicate the presence of the carbon-fluorine bond.
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C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region will correspond to the C-O single bond of the ester and the alcohol.[1][2]
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would be expected to involve the loss of the methoxy group (-OCH₃), the carboxylate group (-COOCH₃), and potentially ring-opening fragmentation characteristic of cyclobutanes.[3][4]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate make it a highly valuable building block in drug discovery programs.
Role as a Bioisostere
The fluorinated cyclobutane motif can serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups or larger aromatic rings. This substitution can lead to improved metabolic stability and enhanced binding to target proteins.
Modulation of Physicochemical Properties
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Lipophilicity (LogP): The introduction of fluorine can have a nuanced effect on lipophilicity. While a single fluorine atom can increase lipophilicity, the presence of the hydroxyl group in this molecule will contribute to its overall polarity. This balance is often desirable in drug candidates to achieve optimal membrane permeability and solubility.
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Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Incorporating this motif can block sites of metabolism, thereby increasing the half-life of a drug.
Conformational Constraint
The rigid cyclobutane scaffold restricts the conformational freedom of the molecule. This can be advantageous in drug design by locking the molecule into a bioactive conformation, which can lead to increased potency and selectivity for its biological target.
Caption: The influence of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate's properties on drug discovery.
Conclusion and Future Outlook
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate represents a prime example of a modern building block that embodies the principles of rational drug design. Its strategic combination of a strained ring system and fluorine substitution provides a powerful platform for the development of novel therapeutics with enhanced properties. While further experimental data on this specific compound will undoubtedly refine our understanding, the principles and methodologies outlined in this guide provide a solid foundation for its synthesis, characterization, and application. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of such unique and versatile chemical tools will only increase.
References
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Pálinkó, I., Szabó, P. T., Török, B., Kele, Z., & Kapocsi, I. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771–1776. ([Link]<1771::aid-rcm361>3.0.co;2-r)
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Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. ([Link])
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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